N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-28-21-10-9-19-23-18(12-26(19)25-21)14-7-8-16(22)17(11-14)24-20(27)13-29-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGNYUKDMKXYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[1,2-b]pyridazinyl moiety: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the fluoro and methoxy groups: These substitutions are usually carried out using selective halogenation and methylation reactions.
Coupling with phenyl and phenoxyacetamide groups: The final steps involve coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to attach the phenyl and phenoxyacetamide groups to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to ensure consistent quality and yield.
Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis Methodologies
The synthesis of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide typically involves multi-step organic reactions. Common methodologies include:
- Reagents : Utilization of solvents such as dimethylformamide or ethanol.
- Catalysts : Piperidine is often employed as a catalyst.
- Reaction Conditions : Specific temperature control and timing are crucial for optimizing yield and purity.
Therapeutic Applications
This compound has shown potential in various therapeutic areas:
Enzyme Inhibition
Research indicates that compounds containing imidazo[1,2-b]pyridazine structures can inhibit specific kinases, such as TAK1 (TGF-beta activated kinase 1). This inhibition can lead to significant implications in cancer treatment and inflammatory diseases .
Cancer Research
Studies have explored the anticancer properties of similar compounds, demonstrating their efficacy against various cancer cell lines. For instance, derivatives of imidazo[1,2-b]pyridazine have been shown to exhibit significant growth inhibition in tumors such as SNB-19 and OVCAR-8 .
Autoimmune Diseases
The compound's mechanism may also extend to the treatment of autoimmune conditions by modulating immune responses through enzyme inhibition pathways . This includes applications in diseases like rheumatoid arthritis and multiple sclerosis.
Case Studies
Several studies have documented the biological activity of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Analysis
The target compound shares a core imidazopyridazine scaffold with several analogs, but variations in substituents significantly influence properties. Below is a comparative analysis:
Key Observations:
Halogen Effects: The chloro analog (408.8 g/mol) exhibits higher molecular weight and steric bulk compared to the target compound’s fluorine substituent, which may reduce binding affinity but improve metabolic stability .
Amide vs. The urea derivative (391.4 g/mol) introduces a hydrogen-bond donor-acceptor pair, which could improve target engagement but reduce membrane permeability .
Methoxyimidazopyridazine Core :
- Consistent across all analogs, the 6-methoxy group likely stabilizes the aromatic system and participates in π-π stacking or hydrogen bonding .
Biological Activity
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the context of targeting specific enzymes and receptors. This article delves into its synthesis, biological mechanisms, and relevant research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by the following components:
- Fluoro-substituted phenyl ring
- Methoxyimidazo[1,2-b]pyridazin moiety
- Phenoxyacetamide group
The synthesis typically involves several key steps:
- Formation of the imidazo[1,2-b]pyridazine core through cyclization reactions.
- Introduction of fluoro and methoxy groups using selective halogenation and methylation.
- Coupling with phenyl and phenoxyacetamide groups via methods such as Suzuki or Buchwald-Hartwig coupling .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. Notably, it has been implicated in:
- Inhibition of Neutral Sphingomyelinase 2 (nSMase2) : This enzyme is involved in the cleavage of sphingomyelin, which plays a role in exosome release and has been linked to neurodegenerative diseases like Alzheimer's .
3.1 Antiproliferative Effects
Research has indicated that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, studies on related imidazo[1,2-b]pyridazine derivatives have shown significant inhibition of cell growth in vitro .
3.2 Neuroprotective Properties
In animal models, this compound has demonstrated neuroprotective effects by reducing exosome secretion linked to neurodegeneration .
4. Research Findings Summary Table
5. Conclusion
This compound presents a promising avenue for therapeutic development due to its multifaceted biological activities. Continued research into its mechanisms and effects will enhance our understanding of its potential applications in treating diseases such as cancer and neurodegenerative disorders.
Q & A
Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions. Key steps include substitution under alkaline conditions (e.g., using sodium azide in toluene/water under reflux) and condensation with appropriate precursors. Reaction parameters such as temperature, solvent choice, and catalyst selection significantly impact yield and purity. For example, continuous flow reactors can optimize reaction control and scalability, as noted in studies on analogous compounds .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation, identifying functional groups, and verifying molecular weight. High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and assess purity (≥95% in reported studies). X-ray crystallography may further resolve complex stereochemistry .
Advanced Research Questions
Q. How can researchers investigate the compound's mechanism of action in biological systems?
Advanced methodologies include:
- Molecular docking studies to predict binding interactions with target proteins (e.g., enzymes or receptors), as demonstrated in studies with structurally similar compounds .
- Surface plasmon resonance (SPR) to quantify binding kinetics and affinity.
- In vitro bioassays (e.g., enzyme inhibition assays) to evaluate potency and selectivity. For example, fluorophenyl and methoxy groups in analogous structures enhance target engagement .
Q. What strategies are recommended for reconciling discrepancies in reported synthesis yields across different studies?
Discrepancies may arise from variations in reaction conditions (e.g., inert atmosphere, reagent purity). Strategies include:
- Comparative parameter analysis (temperature, solvent ratios, catalyst load) to identify critical variables.
- High-throughput screening to test combinatorial conditions and optimize yields .
- Statistical tools (e.g., ANOVA) to assess variability sources and validate reproducibility .
Q. How do structural modifications in analogous compounds affect pharmacological activity, and what SAR principles apply?
Structure-Activity Relationship (SAR) studies reveal that:
- Methoxy groups on the imidazo[1,2-b]pyridazine ring enhance solubility and metabolic stability .
- Fluorine substitution on the phenyl ring increases target affinity due to electronegativity effects .
- Phenoxyacetamide side chains influence binding kinetics; bulkier groups may reduce off-target interactions .
Experimental Design & Data Analysis
Q. What experimental design principles are critical for optimizing this compound’s biological activity?
- Dose-response studies to establish IC₅₀/EC₅₀ values in relevant assays.
- Control groups (e.g., negative controls with structurally inert analogs) to validate specificity.
- Multi-parametric optimization (e.g., Lipinski’s Rule of Five compliance) to balance potency and pharmacokinetics .
Q. How can researchers address challenges in isolating intermediates during multi-step synthesis?
- Chromatographic purification (e.g., flash column chromatography) for high-purity intermediates.
- In-line monitoring (e.g., FTIR or UV detectors) to track reaction progress and minimize side products .
Data Contradiction & Validation
Q. How should conflicting data on metabolic stability be resolved?
- Comparative metabolic profiling using liver microsomes or hepatocytes.
- Isotopic labeling (e.g., ¹⁴C) to trace metabolic pathways and identify degradation products.
- Cross-validation with independent assays (e.g., LC-MS/MS) to confirm stability metrics .
Q. What validation protocols ensure reproducibility in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
